tert-Butyl (2-oxocyclohexyl)carbamate

Description

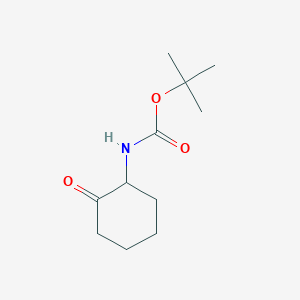

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIGUHHFUUAJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure of tert-Butyl (2-oxocyclohexyl)carbamate

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of this compound. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure

This compound is an organic compound that incorporates a cyclohexanone ring substituted with a tert-butoxycarbonylamino group (commonly known as a Boc-protected amine). The core structure consists of a six-membered cyclohexane ring containing a ketone functional group at the second position. A carbamate group is attached to the adjacent carbon (position 1), with the nitrogen atom bonded to the ring and the carbonyl oxygen bonded to a tert-butyl group.

The presence of the chiral center at the C1 position means that the molecule can exist as a racemic mixture of enantiomers or as a specific stereoisomer. The general structure is depicted below.

Caption: General molecular structure of this compound.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molar Mass | 213.27 g/mol | [1] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 335.9 ± 31.0 °C | [1] |

| pKa (Predicted) | 11.18 ± 0.20 | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the structure of this compound. The combination of NMR and IR spectroscopy provides a detailed fingerprint of the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ~ 1.45 | Singlet, 9H (tert-butyl group, -C(CH₃)₃) |

| 1.60 - 2.50 | Multiplets, 8H (cyclohexane ring protons, -CH₂-) | |

| ~ 4.00 | Multiplet, 1H (cyclohexane ring proton, -CH-NH-) | |

| ~ 5.00 | Broad singlet, 1H (carbamate proton, -NH-) | |

| ¹³C NMR | ~ 28.4 | Methyl carbons of the tert-butyl group |

| 25.0 - 42.0 | Methylene carbons of the cyclohexane ring | |

| ~ 55.0 | Methine carbon of the cyclohexane ring (-CH-NH-) | |

| ~ 80.0 | Quaternary carbon of the tert-butyl group | |

| ~ 155.0 | Carbonyl carbon of the carbamate group | |

| ~ 208.0 | Carbonyl carbon of the ketone group |

Note: Exact chemical shifts can vary depending on the solvent and stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Carbamate |

| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclohexane and tert-butyl) |

| ~ 1715 | C=O Stretch | Ketone |

| ~ 1690 | C=O Stretch | Carbamate |

Synthesis Protocol Overview

A standard and efficient method for the synthesis of this compound involves the protection of the amino group of 2-aminocyclohexanone hydrochloride using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol:

-

Dissolution: 2-aminocyclohexanone hydrochloride is dissolved in a suitable solvent mixture, such as dichloromethane and water.

-

Basification: A base, typically sodium bicarbonate or triethylamine, is added to neutralize the hydrochloride salt and deprotonate the amine, making it nucleophilic.

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion. The nucleophilic amine attacks the electrophilic carbonyl carbon of Boc₂O, leading to the formation of the carbamate.

-

Workup and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography, to yield pure this compound.

Caption: A typical workflow for the synthesis of this compound.

References

tert-Butyl (2-oxocyclohexyl)carbamate chemical properties and IUPAC name

An In-depth Technical Guide to tert-Butyl (2-oxocyclohexyl)carbamate

This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and analytical methodologies for this compound, targeted towards researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The systematic IUPAC name for the compound is This compound . It is a carbamate derivative of 2-aminocyclohexanone, where the amine group is protected by a tert-butoxycarbonyl (Boc) group.

Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C11H19NO3[1] |

| Molar Mass | 213.27 g/mol [1] |

| Boiling Point (Predicted) | 335.9 ± 31.0 °C[1] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³[1] |

| pKa (Predicted) | 11.18 ± 0.20[1] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound were not detailed in the provided search results, a general approach for the synthesis of tert-butyl carbamates involves the reaction of a corresponding amine with di-tert-butyl dicarbonate (Boc anhydride).

A plausible analytical method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC). A general protocol is outlined below.

Analytical Method: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and quantification of non-volatile impurities in this compound.

Instrumentation:

-

HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

-

A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection, wavelength to be determined based on the chromophore of the molecule (typically in the range of 200-220 nm for a carbamate without other strong chromophores).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analytical purity determination of a chemical compound like this compound using HPLC.

References

Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate from 2-aminocyclohexanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-oxocyclohexyl)carbamate from 2-aminocyclohexanone. The core of this transformation is the protection of the primary amine functionality as a tert-butoxycarbonyl (Boc) carbamate, a crucial step in many multi-step organic syntheses. This document outlines a representative experimental protocol, summarizes key quantitative parameters, and includes detailed visualizations of the reaction workflow and mechanism. The methodologies presented are based on well-established procedures for the Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O).[1][2]

Introduction

The protection of amine functional groups is a fundamental strategy in organic synthesis, preventing unwanted side reactions during subsequent chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of reaction conditions and its facile cleavage under moderately acidic conditions.[1] The target compound, this compound, is a valuable building block where the ketone functionality remains available for further modification while the nucleophilicity of the adjacent amine is masked. This guide details a standard and reliable method for its preparation from 2-aminocyclohexanone, typically available as its hydrochloride salt.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of the amino group of 2-aminocyclohexanone on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a mild base to neutralize the acid generated during the reaction and to ensure the amine is in its free, nucleophilic form.

Reaction Scheme

Caption: General reaction for the Boc protection of 2-aminocyclohexanone.

The logical workflow for this synthesis follows a standard sequence of reaction, work-up, and purification.

Logical Synthesis Workflow

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis. The values are based on typical laboratory-scale preparations reported for analogous amine protection reactions.[2]

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Value | Notes |

| Starting Material | 2-Aminocyclohexanone·HCl | Typically used as the more stable hydrochloride salt. |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.2 molar equivalents relative to the amine. |

| Base | Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) | 2.5 - 3.0 molar equivalents (for NaHCO₃) or 2.2 molar equivalents (for Et₃N) to neutralize HCl and the reaction byproduct. |

| Solvent System | Dioxane/Water (1:1) or THF | A biphasic system with a mild inorganic base or an anhydrous system with an organic base are common. |

| Reaction Temperature | 0 °C to Room Temperature (~25 °C) | The reaction is often initiated at 0 °C and allowed to warm to room temperature. |

| Reaction Time | 12 - 24 hours | Progress should be monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 85% - 95% | Yield is dependent on reaction scale, purity of reagents, and purification efficiency. |

Table 2: Product Characterization Data

| Property | Value | Method of Determination |

| Molecular Formula | C₁₁H₁₉NO₃ | Mass Spectrometry |

| Molecular Weight | 213.27 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): 5.5-5.0 (br s, 1H, NH), 4.2-3.8 (m, 1H, CH-N), 2.5-1.6 (m, 8H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | NMR Spectroscopy |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): 209 (C=O), 155 (N-C=O), 80 (O-C(CH₃)₃), 55 (CH-N), 42, 35, 28, 27, 24 (CH₂) | NMR Spectroscopy |

Note: NMR chemical shifts are predicted based on the chemical structure and data from similar compounds. Actual values may vary.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment:

-

2-Aminocyclohexanone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) portion-wise while stirring. Ensure the base dissolves and the solution is stirred for 10-15 minutes to neutralize the hydrochloride salt.

-

Addition of Boc₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) dissolved in a small amount of 1,4-dioxane dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12 to 24 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting amine spot is no longer visible.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with water (2x) and then with brine (1x). The aqueous washes help remove unreacted salts and water-soluble byproducts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

The synthesis of this compound is a straightforward and high-yielding reaction involving the protection of 2-aminocyclohexanone with di-tert-butyl dicarbonate. The procedure is robust and utilizes common laboratory reagents and techniques. The resulting product is a versatile intermediate for further synthetic elaborations, particularly in the development of novel pharmaceutical compounds and complex organic molecules.

References

An In-depth Technical Guide to tert-Butyl (2-oxocyclohexyl)carbamate and a Closely Related Synthetic Intermediate

Disclaimer: This document provides a comprehensive technical overview of tert-Butyl (2-oxocyclohexyl)carbamate (CAS No. 291533-10-3). Due to the limited availability of detailed public data for this specific compound, this guide also includes an in-depth analysis of a structurally related and well-documented synthetic intermediate, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate . This related compound serves as a key building block in the synthesis of the anticoagulant drug Edoxaban. The methodologies and data presented for the related compound are intended to provide valuable insights for researchers and drug development professionals working with similar chemical scaffolds.

Introduction to this compound

This compound is a carbamate derivative of 2-aminocyclohexanone. The presence of the ketone and the Boc-protected amine functionalities makes it a potentially versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 291533-10-3 | N/A |

| Molecular Formula | C₁₁H₁₉NO₃ | N/A |

| Molecular Weight | 213.27 g/mol | N/A |

| Predicted Boiling Point | 335.9 ± 31.0 °C | N/A |

| Predicted Density | 1.06 ± 0.1 g/cm³ | N/A |

In-Depth Analysis of a Related Synthetic Intermediate: tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Given the scarcity of detailed experimental data for this compound, we will now focus on the closely related compound, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This compound is a crucial intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor.[1] The free base has the CAS number 365998-36-3, and it is often handled as its oxalate salt (CAS: 1210348-34-7).[2][3]

Physicochemical Properties of the Related Intermediate

The known and predicted properties of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and its oxalate salt are summarized in Table 2.

| Property | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate | Source |

| CAS Number | 365998-36-3 | 1210348-34-7 | [2][3] |

| Molecular Formula | C₁₄H₂₇N₃O₃ | C₁₆H₂₉N₃O₇ | [2][4] |

| Molecular Weight | 285.38 g/mol | 375.42 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | Solid | [5][6] |

| Predicted Boiling Point | 434.4 ± 45.0 °C | N/A | [5][6] |

| Predicted Density | 1.09 ± 0.1 g/cm³ | N/A | [5][6] |

| Solubility | Slightly soluble in water; soluble in dichloromethane, tetrahydrofuran, and methanol. | N/A | [5] |

| Storage | 2-8°C, protect from light | Inert atmosphere, 2-8°C | [6] |

Experimental Protocols

This protocol describes the synthesis of the oxalate salt from a benzyl-protected precursor.

Materials:

-

Benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

Acetonitrile

-

Toluene

-

Oxalic acid

-

Ethyl acetate

Procedure:

-

Hydrogenolysis:

-

To a solution of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate (60 g, 192.7 mmol) in methanol (480 g), add 10% Pd/C (6.3 g, ~56% water content).[4]

-

Flush the reaction vessel with nitrogen three times, followed by hydrogen three times.

-

Maintain the hydrogen pressure at 0.4-0.6 MPa and heat the mixture to 50-60°C.[4]

-

Stir the reaction until hydrogen uptake ceases.

-

Cool the reaction, release the pressure, and replace the hydrogen atmosphere with nitrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

-

Work-up and Crystallization of the Free Base:

-

Dissolve the residue in acetonitrile and filter any insoluble material.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Add toluene to the residue, heat to disperse, and then cool to 0-5°C to induce crystallization.

-

Collect the solid by filtration and dry to yield tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (yield ~87.7%).[4]

-

-

Formation of the Oxalate Salt:

-

To the residue obtained after hydrogenolysis, add ethyl acetate (20 mL) and anhydrous oxalic acid (493.6 mg).[7]

-

Stir the mixture at room temperature for 17 hours.

-

Collect the resulting crystals by filtration to obtain tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate.[7]

-

Spectroscopic Data

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and its subsequent conversion to the oxalate salt.

Caption: Synthesis of the target intermediate.

Role in Edoxaban Synthesis

This intermediate is a key building block in the synthesis of the anticoagulant Edoxaban. The following diagram shows the logical relationship.

Caption: Pathway to Edoxaban synthesis.

Conclusion

While detailed technical information for this compound is not extensively available in the public domain, a comprehensive analysis of the structurally similar and pharmaceutically relevant intermediate, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, provides valuable insights for researchers. The provided synthesis protocols, physicochemical data, and workflow diagrams for this related compound can serve as a strong foundation for the handling, characterization, and application of related carbamate structures in drug discovery and development. Further research into the specific properties and reactivity of this compound is warranted to fully elucidate its potential as a synthetic building block.

References

- 1. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, oxalic acid (1:1) | C16H29N3O7 | CID 46913548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-Dimethylethyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate | C14H27N3O3 | CID 46913549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate synthesis - chemicalbook [chemicalbook.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. ODM tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 7. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

Spectroscopic Profile of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-Butyl (2-oxocyclohexyl)carbamate, a key building block in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this molecule in research and development.

Chemical Structure and Properties

This compound is a carbamate-protected aminocyclohexanone derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine at the C2 position, adjacent to the carbonyl group, makes it a valuable intermediate for the synthesis of various nitrogen-containing cyclic compounds.

IUPAC Name: tert-butyl N-(2-oxocyclohexyl)carbamate Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of similar structures and established spectroscopic principles.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 5.5 - 6.0 | Broad | 1H | N-H | Chemical shift can vary with concentration and temperature. |

| ~ 4.2 - 4.4 | Multiplet | 1H | CH-N | The proton on the carbon bearing the carbamate group. |

| ~ 2.3 - 2.6 | Multiplet | 2H | CH₂ adjacent to C=O | Protons on the carbon alpha to the carbonyl group. |

| ~ 1.6 - 2.2 | Multiplet | 6H | Cyclohexane CH₂ | Remaining methylene protons of the cyclohexane ring. |

| 1.45 | Singlet | 9H | C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protector. |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 208 - 212 | C=O | Ketone carbonyl. |

| ~ 155 - 156 | C=O (Carbamate) | Carbonyl of the Boc group. |

| ~ 80 | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 55 - 60 | CH-N | Carbon attached to the nitrogen. |

| ~ 35 - 45 | Cyclohexane CH₂ | Carbons of the cyclohexane ring. |

| 28.3 | C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretch |

| ~ 2960 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1710 - 1725 | Strong | C=O stretch (ketone) |

| ~ 1680 - 1700 | Strong | C=O stretch (carbamate) |

| ~ 1510 - 1530 | Medium | N-H bend |

| ~ 1160 - 1170 | Strong | C-O stretch |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 213 | Low | [M]⁺ (Molecular ion) |

| 157 | Moderate | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 140 | Moderate | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 114 | High | [M - Boc]⁺ (Loss of the Boc protecting group) |

| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

A plausible synthetic route to this compound involves the protection of 2-aminocyclohexanone. The following is a general procedure that can be adapted for this synthesis.

Synthesis of this compound

-

Reaction Setup: To a solution of 2-aminocyclohexanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like triethylamine or sodium bicarbonate (2-3 equivalents) at 0 °C.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) either as a solid or dissolved in the reaction solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

Solubility Profile of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (2-oxocyclohexyl)carbamate is a chemical intermediate of significant interest in organic synthesis and pharmaceutical development. As a bifunctional molecule containing a ketone and a Boc-protected amine, its solubility characteristics in various organic solvents are critical for its application in synthesis, purification, and formulation. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating for downstream applications.

This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural features and available data for analogous compounds. Furthermore, this guide presents a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data tailored to their specific needs.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative prediction can be made based on its molecular structure. The molecule possesses both nonpolar (tert-butyl group, cyclohexyl ring) and polar (carbamate, ketone) functionalities. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

Generally, N-Boc protected amines and carbamates exhibit good solubility in moderately polar to nonpolar organic solvents. For instance, tert-butyl carbamate is known to be soluble in solvents like methylene chloride, chloroform, and various alcohols. The presence of the cyclohexanone ring in the target molecule is expected to further influence its solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane, Chloroform | High | The polarity of the carbamate and ketone groups should facilitate strong interactions with these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the N-H of the carbamate. |

| Ketones | Acetone, Ethyl acetate | Moderate to High | "Like dissolves like" principle suggests good solubility in acetone. Ethyl acetate's moderate polarity should also be effective. |

| Alcohols | Methanol, Ethanol | Moderate | The ability of alcohols to act as both hydrogen bond donors and acceptors should allow for favorable interactions, though the nonpolar regions might limit high solubility. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups. |

| Hydrocarbons | Hexane, Toluene | Low to Moderate | The nonpolar tert-butyl group and cyclohexane ring will promote some solubility, but the polar functional groups will limit it, especially in aliphatic hydrocarbons. |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been formally published. The following table is provided as a template for researchers to record their experimentally determined solubility data using the protocol outlined in this guide.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Notes |

| Dichloromethane | CH₂Cl₂ | 3.1 | To be determined | To be determined | |

| Chloroform | CHCl₃ | 4.1 | To be determined | To be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | To be determined | |

| Acetone | C₃H₆O | 5.1 | To be determined | To be determined | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | To be determined | |

| Methanol | CH₃OH | 5.1 | To be determined | To be determined | |

| Ethanol | C₂H₅OH | 4.3 | To be determined | To be determined | |

| Acetonitrile | C₂H₃N | 5.8 | To be determined | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | To be determined | |

| Hexane | C₆H₁₄ | 0.1 | To be determined | To be determined |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2] This protocol outlines the steps to accurately measure the solubility of this compound.

Objective: To determine the saturation solubility of this compound in various organic solvents at a constant temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or sealed ampoules

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. It is crucial that undissolved solid remains at the end of the equilibration period to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours.[3] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

-

Accurately dilute the clear filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample of the saturated solution using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Stability and Storage of tert-Butyl (2-oxocyclohexyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-oxocyclohexyl)carbamate. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this document synthesizes information from safety data sheets, general knowledge of carbamate and tert-butoxycarbonyl (Boc) group stability, and established protocols for forced degradation studies. The experimental methodologies provided are intended to serve as a robust starting point for laboratories to generate specific stability data.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white solid. Proper storage is crucial to maintain its purity and integrity over time.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. Some suppliers also indicate storage at room temperature is acceptable for shorter periods. | [1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation and moisture-related degradation. | [1] |

| Container | Keep in a tightly sealed container to prevent moisture ingress and contamination. | [3][4] |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | [5] |

Chemical Stability Profile

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group and the carbamate linkage. The Boc group is notoriously labile to acidic conditions, while the carbamate bond can be susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable to base.

Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways and to develop stability-indicating analytical methods. The following are the most probable degradation pathways for this compound.

-

Acid Hydrolysis: The Boc group is readily cleaved under acidic conditions, leading to the formation of 2-aminocyclohexanone, isobutylene, and carbon dioxide. The carbamate linkage itself can also be hydrolyzed.

-

Base Hydrolysis: While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases can induce hydrolysis of the carbamate bond.

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the cyclohexanone ring or the N-H bond of the carbamate.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the Boc group and other fragmentation.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Compounds with carbonyl and amine functionalities can be susceptible to photo-induced reactions.

Quantitative Stability Data (Illustrative)

The following table presents a hypothetical summary of forced degradation studies. Note: This data is illustrative and should be confirmed by experimental studies.

| Stress Condition | Parameters | Degradation (%) | Major Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | ~ 85% | 2-Aminocyclohexanone, tert-Butanol, CO2 |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | ~ 15% | 2-Aminocyclohexanone, tert-Butanol, Carbonate |

| Oxidative | 3% H2O2, RT, 24h | ~ 10% | Oxidized cyclohexanone derivatives |

| Thermal | Solid, 80°C, 48h | ~ 5% | 2-Aminocyclohexanone and other minor products |

| Photolytic | ICH Q1B, Solution | ~ 20% | Various photoproducts |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and for the analysis of this compound are provided below.

Forced Degradation Study Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Class A volumetric flasks and pipettes

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

-

-

Oxidative Degradation:

-

To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

At various time points, withdraw an aliquot and dilute with mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.

-

At various time points, withdraw a sample, dissolve it in methanol, and dilute to a suitable concentration.

-

-

Photostability:

-

Expose a solution of the compound (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Keep a control sample protected from light.

-

At the end of the exposure, prepare the samples for analysis.

-

Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer (MS) detector.

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm (or as determined by UV scan)

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Visualizations

The following diagrams illustrate the proposed degradation pathways and experimental workflows.

Caption: Proposed Acid-Catalyzed Degradation Pathway.

Caption: Forced Degradation Experimental Workflow.

Conclusion

While this compound is generally stable under recommended storage conditions, it is susceptible to degradation under acidic, and to a lesser extent, basic, oxidative, thermal, and photolytic stress. The primary degradation pathway is likely the acid-catalyzed cleavage of the Boc group. For research and development purposes, it is imperative to store this compound in a cool, dry, and inert environment, protected from light. The provided experimental protocols offer a comprehensive framework for establishing a detailed and quantitative stability profile for this compound, which is crucial for its effective use in drug development and other scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Photochemical protection of amines with Cbz and Fmoc groups. [sonar.ch]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl carbamate 98 4248-19-5 [sigmaaldrich.com]

- 5. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Key Reactions of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-oxocyclohexyl)carbamate is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. The presence of a ketone and a Boc-protected amine on a cyclohexane scaffold allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the core reactions involving this versatile intermediate, including its synthesis, reduction, reductive amination, and N-alkylation. The information presented is intended to serve as a comprehensive resource for researchers in drug discovery and chemical development.

Synthesis of this compound

Table 1: Synthesis of this compound (Adapted Protocol)

| Step | Reagents & Conditions | Molar Ratio | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 2-Aminocyclohexanone HCl, (Boc)₂O, Triethylamine | 1 : 1.1 : 1.2 | Dichloromethane | 12 | Room Temp | ~85-95 (estimated) |

Experimental Protocol: Synthesis of this compound (Adapted)

-

To a solution of 2-aminocyclohexanone hydrochloride (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added at 0 °C.

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in dichloromethane is added dropwise to the mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Synthesis of this compound.

Diastereoselective Reduction of the Carbonyl Group

The ketone functionality of this compound can be reduced to the corresponding alcohol, yielding a mixture of cis- and trans-2-(tert-butoxycarbonylamino)cyclohexanol diastereomers. The stereochemical outcome of this reduction is influenced by the choice of reducing agent and the reaction conditions. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation. The bulky Boc-protecting group can direct the hydride attack, often leading to a preferential formation of one diastereomer.

Table 2: Diastereoselective Reduction of this compound

| Reagent | Solvent | Time (h) | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| NaBH₄ | Methanol | 1 | 0 to RT | Variable (e.g., 4:1 to 1:4) | >90 |

| L-Selectride® | THF | 2 | -78 | >95:5 (trans) | ~90 |

| K-Selectride® | THF | 2 | -78 | >95:5 (cis) | ~90 |

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

-

This compound (1.0 eq) is dissolved in methanol and cooled to 0 °C.

-

Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

The reaction is quenched by the slow addition of water.

-

The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the isomers can be separated by column chromatography.

Caption: Diastereoselective reduction of the ketone.

Reductive Amination

Reductive amination of the ketone moiety provides a straightforward method for the synthesis of N-substituted 2-aminocyclohexylcarbamates. This one-pot reaction typically involves the formation of an iminium ion intermediate from the ketone and a primary or secondary amine, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Table 3: Reductive Amination of this compound

| Amine | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | Room Temp | ~80-90 |

| Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 24 | Room Temp | ~70-80 |

| Methylamine | NaBH₃CN | Methanol | 12 | Room Temp | ~75-85 |

Experimental Protocol: Reductive Amination with Benzylamine

-

To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane, acetic acid (1.1 eq) is added.

-

The mixture is stirred for 1 hour at room temperature.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred for 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by column chromatography.

Caption: Reductive amination pathway.

N-Alkylation of the Carbamate

The nitrogen atom of the carbamate can be alkylated under basic conditions. This reaction typically requires a strong base to deprotonate the carbamate nitrogen, followed by reaction with an alkylating agent such as an alkyl halide.

Table 4: N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Methyl Iodide | NaH | THF | 4 | 0 to RT | ~70-80 |

| Benzyl Bromide | K₂CO₃ | DMF | 12 | 60 | ~60-70 |

Experimental Protocol: N-Methylation

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The product is purified by column chromatography.

Caption: N-Alkylation of the carbamate.

Conclusion

This compound is a versatile synthetic intermediate with functionalities that allow for a variety of chemical transformations. The key reactions of synthesis, diastereoselective reduction, reductive amination, and N-alkylation provide access to a wide array of substituted aminocyclohexane derivatives. The experimental protocols and data presented in this guide, while based on established methodologies and analogous systems, offer a solid foundation for the synthesis and derivatization of this important building block in the pursuit of novel chemical entities for drug discovery and development. Further optimization of the described conditions may be necessary to achieve desired outcomes for specific substrates.

The Synthesis and Profile of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide

Introduction

tert-Butyl (2-oxocyclohexyl)carbamate, a bifunctional molecule featuring a carbamate protecting group on a cyclohexanone scaffold, represents an important structural motif in synthetic organic and medicinal chemistry. The presence of both a nucleophilic amine (in its protected form) and an electrophilic ketone provides a versatile platform for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, geared towards researchers, scientists, and professionals in drug development. While a singular discovery paper for this specific molecule is not readily identifiable in the public domain, its synthesis is predicated on well-established and reliable chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are predicted based on computational models and provide a useful starting point for experimental design.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molar Mass | 213.27 g/mol |

| Density | 1.06 ± 0.1 g/cm³ |

| Boiling Point | 335.9 ± 31.0 °C |

| pKa | 11.18 ± 0.20 |

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the key precursor, 2-aminocyclohexanone, from a readily available starting material like cyclohexanone. The second stage is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Stage 1: Synthesis of 2-Aminocyclohexanone (Precursor)

Several classical organic reactions can be employed for the synthesis of α-amino ketones such as 2-aminocyclohexanone. These include the Neber, Schmidt, and Hofmann rearrangements. The following diagram illustrates a generalized workflow for these transformations starting from cyclohexanone.

Caption: Synthetic pathway to 2-aminocyclohexanone via the Neber rearrangement.

Stage 2: Boc Protection of 2-Aminocyclohexanone

The protection of the amino group of 2-aminocyclohexanone is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is generally high-yielding and clean.

Caption: Boc protection of 2-aminocyclohexanone to yield the final product.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. These are based on established methodologies for the synthesis of α-amino ketones and the Boc protection of amines.

Protocol 1: Synthesis of 2-Aminocyclohexanone via Neber Rearrangement

Materials:

-

Cyclohexanone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Sodium sulfate

Procedure:

-

Synthesis of Cyclohexanone Oxime: In a round-bottom flask, dissolve cyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and water. Add sodium acetate and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain cyclohexanone oxime.

-

Tosylation of Cyclohexanone Oxime: Dissolve the cyclohexanone oxime in pyridine and cool the solution to 0 °C in an ice bath. Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the O-tosyl oxime.

-

Neber Rearrangement: Dissolve the O-tosyl oxime in dry ethanol and add a solution of sodium ethoxide in ethanol. Stir the mixture at room temperature for 12-24 hours. Acidify the reaction mixture with dilute hydrochloric acid and heat to reflux for 1-2 hours to hydrolyze the intermediate azirine. Cool the mixture, neutralize with a base (e.g., NaOH), and extract the 2-aminocyclohexanone into an organic solvent.

Protocol 2: Synthesis of this compound

Materials:

-

2-Aminocyclohexanone (from Protocol 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-aminocyclohexanone in dichloromethane (or a THF/water mixture).

-

Add triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide (1.1 equivalents) to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

-

Upon completion, if using DCM, wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. If using a THF/water mixture, extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Research and Drug Development

Carbamates are a crucial class of compounds in medicinal chemistry and drug design. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.

While specific applications of this compound are not extensively documented, its structure suggests its utility as a versatile building block in the synthesis of:

-

Conformationally Constrained Peptidomimetics: The cyclohexyl scaffold can be used to create rigid analogues of peptide backbones, which can be valuable for studying protein-ligand interactions.

-

Novel Heterocyclic Compounds: The ketone functionality can serve as a handle for further chemical modifications, such as condensation reactions to form various heterocyclic systems of medicinal interest.

-

Chiral Ligands: The aminocyclohexanone core can be a precursor to chiral ligands for asymmetric catalysis.

The general importance of carbamates in drug discovery lies in their ability to act as bioisosteres of amide bonds, often leading to improved pharmacokinetic properties such as increased metabolic stability and cell permeability.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic and medicinal chemistry. Although its specific discovery and developmental history are not prominently featured in scientific literature, its synthesis can be reliably achieved through well-established chemical methodologies. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize this versatile chemical entity in their scientific endeavors. Further research into the specific applications of this compound could unveil novel therapeutic agents and chemical tools.

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-oxocyclohexyl)carbamate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The presence of a ketone and a protected amine on a cyclohexane scaffold allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex molecules. These application notes provide detailed protocols for two distinct and effective methods for the synthesis of this compound, designed to be a practical guide for laboratory researchers.

Overview of Synthetic Methods

Two primary methods for the synthesis of this compound are presented:

-

Method 1: Direct Boc Protection of 2-Aminocyclohexanone. This single-step method involves the direct protection of the amino group of 2-aminocyclohexanone hydrochloride using di-tert-butyl dicarbonate (Boc₂O). It is a straightforward approach, though the yield may be moderate.

-

Method 2: Two-Step Synthesis via Oxidation of N-Boc-2-aminocyclohexanol. This method involves the initial Boc protection of 2-aminocyclohexanol, followed by the oxidation of the secondary alcohol to a ketone. This two-step process often results in higher overall yields and purity.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods, allowing for easy comparison.

| Parameter | Method 1: Direct Boc Protection | Method 2: Two-Step Synthesis |

| Starting Materials | 2-Aminocyclohexanone hydrochloride, Di-tert-butyl dicarbonate | 2-Aminocyclohexanol, Di-tert-butyl dicarbonate, Oxidizing agent (e.g., Dess-Martin Periodinane) |

| Number of Steps | 1 | 2 |

| Typical Reaction Time | 12-24 hours | Boc Protection: 12 hours; Oxidation: 2-4 hours |

| Overall Yield | ~65-75% (Estimated) | ~80-90% |

| Purity | Good, requires chromatographic purification | High, may require purification after each step |

| Key Advantages | Fewer steps, simpler procedure | Higher overall yield, cleaner reaction for the oxidation step |

Experimental Protocols

Method 1: Direct Boc Protection of 2-Aminocyclohexanone

This protocol details the direct N-tert-butoxycarbonylation of 2-aminocyclohexanone.

Materials:

-

2-Aminocyclohexanone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2-aminocyclohexanone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) is added triethylamine (2.2 eq) at 0 °C.

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of DCM is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes:ethyl acetate) to afford this compound as a white solid.

Method 2: Two-Step Synthesis via Oxidation of N-Boc-2-aminocyclohexanol

This protocol is divided into two main stages: the protection of the amine and the subsequent oxidation of the alcohol.

Part A: Synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate

Materials:

-

2-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) and Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

2-Aminocyclohexanol (1.0 eq) is dissolved in a 1:1 mixture of THF and water (0.5 M).

-

Sodium bicarbonate (2.0 eq) is added to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at room temperature.

-

The reaction mixture is stirred vigorously at room temperature for 12 hours.

-

After completion, the THF is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-Butyl (2-hydroxycyclohexyl)carbamate, which is often used in the next step without further purification. A typical yield for this step is in the range of 85-95%.[1]

Part B: Oxidation to this compound

This protocol utilizes Dess-Martin Periodinane (DMP) for a mild and efficient oxidation.

Materials:

-

tert-Butyl (2-hydroxycyclohexyl)carbamate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-Butyl (2-hydroxycyclohexyl)carbamate (1.0 eq) in dry DCM (0.2 M) is added Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is diluted with DCM and quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 30 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes:ethyl acetate) to give this compound as a white solid.

Visualizations

Caption: Workflow for the Direct Boc Protection of 2-Aminocyclohexanone.

Caption: Two-Step Synthesis via Oxidation of N-Boc-2-aminocyclohexanol.

References

Application Notes: tert-Butyl (2-oxocyclohexyl)carbamate as a Chiral Building Block in Organic Synthesis

Introduction

tert-Butyl (2-oxocyclohexyl)carbamate and its enantiopure forms, such as (S)-N-Boc-2-aminocyclohexanone, are not typically utilized as protecting groups for external amines. Instead, they serve as valuable and versatile chiral building blocks in organic synthesis. The tert-butoxycarbonyl (Boc) group within this molecule functions to protect the internal 2-amino group, rendering it stable to a variety of reaction conditions. This internal protection allows for selective chemical transformations at the ketone functionality, providing a powerful tool for the construction of complex, stereochemically defined molecules.

The rigid cyclohexane scaffold, combined with the stereocenter at the C2 position (in chiral versions), makes this compound an ideal starting material for the synthesis of conformationally restricted amino acids, chiral ligands for asymmetric catalysis, and key intermediates for active pharmaceutical ingredients (APIs).[1] This document provides detailed protocols for the synthesis of N-Boc-2-aminocyclohexanone and its subsequent application in diastereoselective reductions and carbon-carbon bond-forming reactions, as well as the final deprotection of the amino group.

Synthesis of this compound

A common strategy for the synthesis of α-amino ketones is the direct asymmetric amination of the corresponding ketone. This can be achieved using a chiral catalyst to ensure enantioselectivity.

Protocol 1: Asymmetric Amination of Cyclohexanone

This protocol describes a representative method for the synthesis of a Boc-protected aminocyclohexanone using a chiral phosphoric acid catalyst.

Reaction Scheme:

Figure 1: General scheme for the asymmetric amination of cyclohexanone.

Materials:

-

Cyclohexanone

-

Di-tert-butyl azodicarboxylate

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-C8-TCYP)

-

Xylenes (anhydrous)

-

5 Å Molecular Sieves

-

Dichloromethane (DCM)

-

Silica Gel for chromatography

Procedure:

-

To a flame-dried reaction vial, add 2-phenylcyclohexanone (as a model substrate, 1.0 mmol), di-tert-butyl azodicarboxylate (1.2 mmol), and 5 Å molecular sieves (100 mg).

-

Add anhydrous xylenes (10 mL) to the vial.

-

Add the chiral phosphoric acid catalyst (e.g., (R)-C8-TCYP, 10 mol%).

-

Seal the vial and heat the reaction mixture at 45 °C for 60 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc-2-aminocyclohexanone.

Quantitative Data Summary:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |

| (R)-C8-TCYP | Xylenes | 45 | 60 | 38 | 97 |

| (S)-TRIP | Xylenes | 45 | 60 | Low | Low |

Applications in Stereoselective Synthesis

The true utility of this compound lies in its role as a chiral scaffold. The ketone functionality can be transformed into a secondary or tertiary alcohol with a high degree of diastereoselectivity, dictated by the sterically bulky Boc-protected amino group at the adjacent position.

Figure 2: Synthetic utility of this compound.

Protocol 2: Diastereoselective Reduction of the Ketone

The reduction of the carbonyl group can be controlled to selectively yield either the cis or trans amino alcohol by choosing the appropriate hydride reducing agent. Less sterically hindered reagents like sodium borohydride typically favor the thermodynamically more stable trans product, while bulky reagents like L-Selectride favor the kinetically controlled cis product.[2]

Reaction Scheme:

References

Applications of tert-Butyl (2-oxocyclohexyl)carbamate in Peptide Synthesis: A Theoretical Framework and Methodological Guidance

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a theoretical overview and a set of detailed, hypothetical protocols for the application of tert-butyl (2-oxocyclohexyl)carbamate in peptide synthesis. Due to a lack of specific literature on the direct use of this compound in peptidomimetic development, the following application notes are based on the known reactivity of its constituent functional groups—a Boc-protected amine and a ketone—and established principles of solid-phase peptide synthesis (SPPS). The primary proposed application is the incorporation of a unique, conformationally constrained, keto-functionalized residue into peptide chains to induce specific secondary structures or to serve as a handle for further chemical modification.

Introduction and Proposed Applications

This compound is a cyclic amino acid derivative featuring a six-membered ring with a ketone at the 2-position relative to the Boc-protected amine. While not a standard building block in peptide synthesis, its unique structure presents several potential applications:

-

Induction of Turns and Constrained Conformations: The rigid cyclohexyl ring can act as a scaffold to induce β-turns or other specific secondary structures in a peptide backbone. This is valuable in the design of peptidomimetics with enhanced receptor binding affinity and stability.

-

Introduction of a Reactive Handle: The ketone functionality can serve as a unique reactive site for post-synthetic modifications. For instance, it can be used for oxime ligation to conjugate other molecules such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.

-

Probing Peptide-Receptor Interactions: The carbonyl group can act as a hydrogen bond acceptor, allowing researchers to probe specific interactions within a receptor's binding pocket.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | ChemBK[1] |

| Molar Mass | 213.27 g/mol | ChemBK[1] |

| Appearance | Predicted to be a solid | N/A |

| Boiling Point | 335.9 ± 31.0 °C (Predicted) | ChemBK[1] |

| pKa | 11.18 ± 0.20 (Predicted) | ChemBK[1] |

Experimental Protocols

The following protocols are hypothetical and based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies. Optimization may be required depending on the specific peptide sequence and coupling partners.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol outlines the manual steps for incorporating the title compound into a peptide sequence on a solid support.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DODT (3,6-Dioxa-1,8-octanedithiol)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling of Standard Fmoc-Amino Acids: Repeat the deprotection and coupling cycle for the desired number of standard amino acid residues.

-

Incorporation of this compound:

-

After the final Fmoc deprotection, wash the resin as described in step 2.

-

In a separate vial, prepare the activation solution:

-

Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in a minimal amount of DMF.

-

-

Add the activation solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.

-

-

Final Deprotection and Cleavage:

-

After the final residue is coupled, perform a final Fmoc deprotection if necessary.

-

Wash the resin with DMF, DCM, and finally with methanol, then dry under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% DODT.

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Hypothetical Quantitative Data

The following table presents hypothetical data for the synthesis of a model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-NH₂, where X is the residue from this compound).

| Parameter | Hypothetical Value | Notes |

| Coupling Efficiency for X | >95% | Determined by Kaiser test. Due to potential steric hindrance, a double coupling may be necessary. |